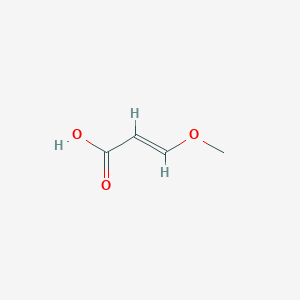

(E)-3-Methoxyacrylic acid

Description

(E)-3-Methoxyacrylic acid (IUPAC name: (2E)-3-methoxyprop-2-enoic acid) is an α,β-unsaturated carboxylic acid with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol . Its structure features a methoxy group (-OCH₃) at the β-position of the acrylic acid backbone, contributing to its reactivity and applications in organic synthesis. Key physicochemical properties include:

This compound serves as a critical intermediate in synthesizing fungicides, pharmaceuticals, and agrochemicals, particularly strobilurin derivatives like azoxystrobin .

Properties

IUPAC Name |

(E)-3-methoxyprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUQDUGKYYDRMT-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-Methoxyacrylic acid can be synthesized through several methods. One common approach involves the esterification of methoxyacetic acid with acrylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester.

Another method involves the methoxylation of acrylic acid using methanol in the presence of a strong acid catalyst like hydrochloric acid. This reaction proceeds through the formation of an intermediate, which is then converted to this compound upon further reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methoxyacrylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form methoxyacrylic acid derivatives.

Reduction: Reduction reactions can convert it to methoxypropionic acid.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various methoxyacrylic acid derivatives, methoxypropionic acid, and substituted acrylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-3-Methoxyacrylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final products.

Mechanism of Action

The mechanism of action of (E)-3-Methoxyacrylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its methoxy group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The biological and chemical properties of (E)-3-methoxyacrylic acid derivatives depend on substituent patterns on the phenyl or heterocyclic rings. Below is a comparative analysis:

Table 1: Structural Comparison of this compound and Key Analogues

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Table 2: Physicochemical Properties of Selected Analogues

Fungicidal Activity

- Strobilurins : Derivatives like azoxystrobin and pyraclostrobin inhibit mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc₁ . However, overuse has led to resistance in pathogens like Diaporthe citri (citrus black spot fungus) .

- Metabolite Formation : Azoxystrobin degrades into this compound-containing metabolites (e.g., R234886), which form more rapidly under alkaline conditions (pH 9) .

Pharmaceutical Potential

Biological Activity

(E)-3-Methoxyacrylic acid, a compound with the molecular formula CHO, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant studies.

Chemical Structure and Properties

This compound is characterized by its methoxy group and acrylic acid backbone. Its structure can be represented as follows:

- Molecular Formula : CHO

- IUPAC Name : (E)-3-methoxyprop-2-enoic acid

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a study synthesized novel quinazolinone derivatives containing the (E)-2-(3-methoxy)acrylate moiety, which showed antibacterial activity against various strains including Proteobacteria, Salmonella, and Colibacillus at a concentration of 20.0 µg/mL. The results indicated inhibition zones ranging from 12 to 18 mm depending on the specific compound tested (Table 1) .

| Compound | Diameter of Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 10a | 15 | Proteobacteria |

| 10e | 18 | Salmonella |

| 10h | 12 | Colibacillus |

2. Antifungal Activity

This compound and its derivatives have also been studied for their antifungal properties. They function primarily by inhibiting mitochondrial respiration through binding to the quinol oxidation site of cytochrome b in fungi. This action disrupts ATP synthesis, leading to cell death . The compound has been noted for its effectiveness against various fungal pathogens, making it a candidate for agricultural applications as a fungicide.

3. Cytotoxic Effects

The compound has been investigated for its potential cytotoxic effects on cancer cells. It has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and survival pathways in many cancers. By blocking this signaling pathway, this compound may induce apoptosis in tumor cells, suggesting its potential as an anti-cancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Mitochondrial Respiration : The compound binds to cytochrome b, inhibiting electron transfer and ATP production.

- STAT3 Inhibition : It disrupts the signaling pathways that promote cancer cell survival and proliferation.

- Antimicrobial Properties : Its structural features contribute to its ability to penetrate microbial membranes and exert toxic effects.

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of this compound highlighted their antibacterial efficacy against resistant bacterial strains. The study concluded that modifications to the methoxy group significantly influenced antibacterial potency .

Case Study 2: Antifungal Applications in Agriculture

Research on the application of this compound as a fungicide demonstrated its effectiveness in controlling fungal infections in crops. It was found to reduce fungal load significantly compared to untreated controls, highlighting its potential utility in agricultural settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-Methoxyacrylic acid derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: Two primary synthetic approaches are documented. In one method, ferulic acid (FA) reacts with Cl-MOM (1.1 eq) in acetic acid using K₂CO₃ as a base, yielding 68% product after extraction with EtOAc. A modified protocol using similar reagents but omitting extraction steps achieved 92% yield, emphasizing the importance of purification efficiency . Optimization should focus on stoichiometry (e.g., Cl-MOM equivalents), solvent choice (acetic acid vs. alternatives), and post-reaction processing (e.g., filtration vs. extraction). Monitoring via TLC (Hexane:EtOAc, 70:30) is critical for real-time reaction tracking .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data interpretation be approached?

- Methodological Answer: ¹H and ¹³C NMR are essential for confirming regiochemistry and stereochemistry. For example, in (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid, key NMR signals include vinyl protons at δ 6.3–7.5 ppm (J = 16 Hz, trans-configuration) and methoxy groups at δ 3.8–3.9 ppm . IR spectroscopy identifies carbonyl stretches (~1680–1700 cm⁻¹) and hydroxyl groups (if present). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks in novel derivatives .

Q. What are the critical considerations for handling and storing this compound to maintain chemical stability during experiments?

- Methodological Answer: The compound is stable under recommended storage conditions (dry, inert atmosphere) but degrades upon exposure to heat, moisture, strong acids/alkalis, or oxidizing agents . Use desiccants and store at 2–8°C in amber glass vials. Incompatibility with reactive materials (e.g., peroxides) necessitates segregated storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer: Discrepancies in antioxidant or antitumor activity (e.g., compound 3 showing moderate radical scavenging vs. compound 5 ’s potent cytotoxicity ) may arise from assay conditions (e.g., DPPH vs. ABTS assays) or cell line variability (PC-3 vs. K562 ). Standardize protocols:

- Use multiple assays (e.g., lipid peroxidation inhibition alongside cell viability tests).

- Control for solvent effects (DMSO concentration ≤0.1%).

- Validate findings with orthogonal methods (e.g., ROS detection via fluorescence microscopy).

Q. What strategies are recommended for designing experiments to assess the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer:

- Systematic modifications : Introduce substituents at the methoxy or acrylic acid positions (e.g., benzyloxy vs. methoxymethoxy ).

- In vitro assays : Test radical scavenging (DPPH), lipid peroxidation inhibition, and cytotoxicity (MTT assay) across cell lines.

- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

- Crystallographic analysis : Resolve hydrogen-bonding interactions (e.g., phenolic OH∙∙∙O in compound 2 ) to explain stability differences .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer:

- Use Gaussian or ORCA for transition-state modeling of conjugate addition reactions.

- Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate intermediates.

- Apply machine learning (e.g., SchNet) to predict regioselectivity in electrophilic substitutions .

Q. What analytical methods are suitable for quantifying this compound purity, and how should method validation be conducted?

- Methodological Answer:

- HPLC : Use a C18 column (MeCN:H₂O, 60:40, 1 mL/min) with UV detection at 280 nm.

- GC-MS : Derivatize with BSTFA for volatility. Validate via spike-recovery tests (≥98% recovery) and linearity (R² >0.99) over 0.1–100 µg/mL .

- Melting point analysis : Compare observed values (e.g., 80°C vs. 134.8°C ) with literature to detect impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.